2'',4'',4-Triaminobenzanilide
Overview
Description
2’‘,4’',4-Triaminobenzanilide: is an organic compound with the molecular formula C13H14N4O . It is characterized by the presence of three amino groups attached to a benzanilide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’‘,4’‘,4-Triaminobenzanilide can be synthesized through the catalytic reduction of 2’‘,4’',4-trinitrobenzanilide . This reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out in a solvent that contains water, leading to the formation of the crystal hydrate form of 2’‘,4’',4-Triaminobenzanilide .
Industrial Production Methods: In industrial settings, the production of 2’‘,4’',4-Triaminobenzanilide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’‘,4’',4-Triaminobenzanilide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of catalysts such as platinum or palladium.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2’‘,4’',4-Triaminobenzanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’‘,4’',4-Triaminobenzanilide involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2’‘,4’',4-Trinitrobenzanilide: The precursor used in the synthesis of 2’‘,4’',4-Triaminobenzanilide.
2’‘,4’',4-Diaminobenzanilide: A similar compound with two amino groups instead of three.
4-Aminobenzanilide: A simpler analog with a single amino group.
Uniqueness: 2’‘,4’',4-Triaminobenzanilide is unique due to the presence of three amino groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-N-(2,4-diaminophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSRCASCRILJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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